N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide
Description
N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide is a benzimidazole-derived compound featuring dual acetamide groups. The structure comprises a benzimidazole core substituted with a methylacetamide group at the 2-position, which is further linked to a 2-acetamidophenyl moiety.
Properties
CAS No. |
91362-52-6 |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-[acetyl(1H-benzimidazol-2-ylmethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-12(23)19-16-9-5-6-10-17(16)22(13(2)24)11-18-20-14-7-3-4-8-15(14)21-18/h3-10H,11H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
FWEAMCWRQNLRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N(CC2=NC3=CC=CC=C3N2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent such as bromoacetaldehyde.
Acetamidation: The final step involves the reaction of the alkylated benzimidazole with 2-acetamidophenyl acetic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Neuropharmacological Potential
- B8 (N-{4-[(Benzimidazol-2-yl)methoxy]phenyl}acetamide) : Exhibits analgesic effects via PPARγ agonism, attenuating morphine-induced hyperalgesia and spinal TNF-α expression in mice . The methoxy group enhances lipophilicity, aiding blood-brain barrier penetration.
- Target Compound : The dual acetamide groups may improve hydrogen-bonding interactions with CNS targets, but the phenyl ring could reduce mobility compared to B8’s methoxy substituent.
Antimicrobial and Anticancer Activity
- W1 : The dinitrophenyl and thioether groups contribute to electron-withdrawing effects and redox modulation, enhancing antimicrobial and anticancer activity .
Key Differentiators of the Target Compound
Dual Acetamide Groups : Unlike B8 or simpler analogs, the dual acetamides may enhance water solubility and target engagement through hydrogen bonding.
Absence of Electron-Withdrawing Groups : Contrasts with W1’s dinitrophenyl group, suggesting reduced reactivity and a different mechanism of action.
Biological Activity
N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide, also known by its CAS number 91362-52-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂, indicating the presence of 18 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The compound features a complex structure that combines an acetamido group with a phenyl ring and a benzimidazole unit linked via a methyl group. This unique arrangement is believed to contribute to its biological activity.
Biological Activities
Research indicates that compounds containing benzimidazole derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antibacterial and antifungal properties. For instance, this compound has demonstrated effectiveness against various strains of bacteria and fungi in vitro.
- Anticancer Properties : The compound has been studied for its potential anticancer effects. Research suggests that it may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases that play crucial roles in cancer progression.
- Receptor Modulation : this compound may interact with various receptors, influencing cellular signaling pathways that regulate growth and inflammation.
- DNA Interaction : Some studies suggest that the compound can bind to DNA, disrupting replication processes in cancer cells.
Synthesis Methods
The synthesis of this compound can be achieved through several methods. Common approaches include:
- Condensation Reactions : Combining appropriate amines and acetic anhydride under controlled conditions can yield the desired product.
- Multi-step Synthesis : More complex synthetic routes may involve the formation of intermediate compounds that are subsequently modified to achieve the final structure.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 100 µg/mL. |
| Study B | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM. |
| Study C | Anti-inflammatory Activity | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
